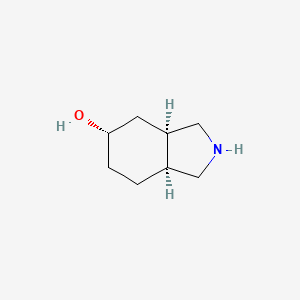
(3AR,5S,7aS)-octahydro-1H-isoindol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its isoindole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a hydroxyl group at the 5th position adds to its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole typically involves multi-step organic synthesis techniques. One common method includes the reduction of a suitable precursor, such as a nitro or nitrile derivative, followed by cyclization to form the isoindole core. The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the isoindole core to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoles, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions that stabilize the compound within the active site of the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
rel-(3ar,5s,7as)-5-Amino-2h-isoindole: Similar structure but with an amino group instead of a hydroxyl group.
rel-(3ar,5s,7as)-5-Methoxy-2h-isoindole: Contains a methoxy group at the 5th position.
rel-(3ar,5s,7as)-5-Chloro-2h-isoindole: Features a chlorine atom at the 5th position.
Uniqueness
rel-(3ar,5s,7as)-5-Hydroxy-2h-isoindole is unique due to the presence of the hydroxyl group, which imparts distinct reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(3aR,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8+/m1/s1 |
InChI Key |
DPOLLBMYIRHSRA-CSMHCCOUSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2C[C@H]1O |
Canonical SMILES |
C1CC2CNCC2CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


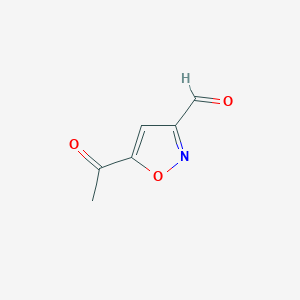
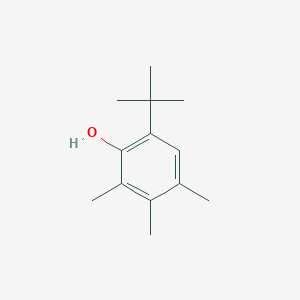
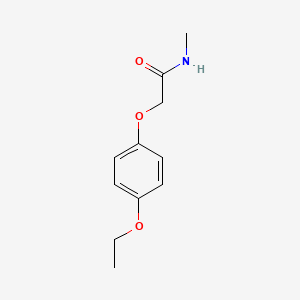
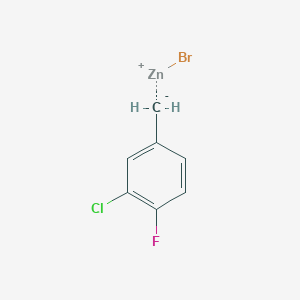
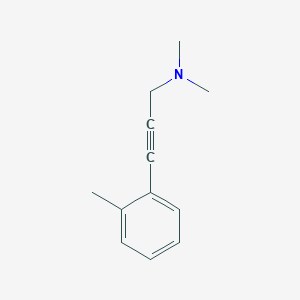
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonate](/img/structure/B14889815.png)
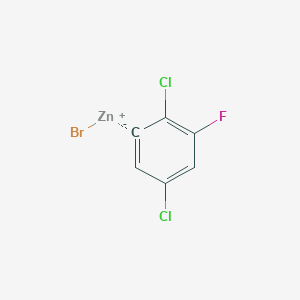
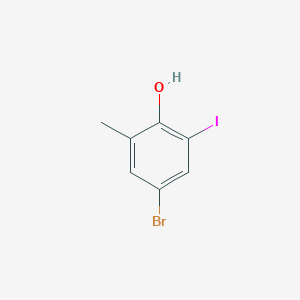
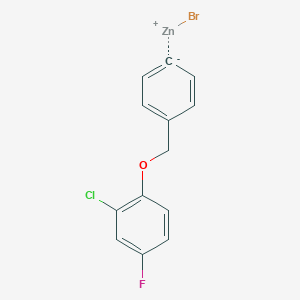
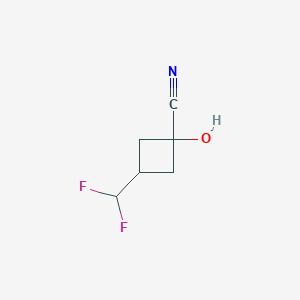
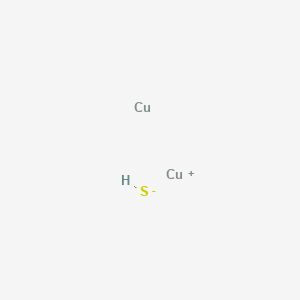
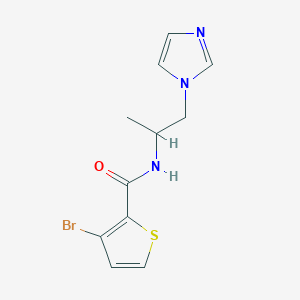
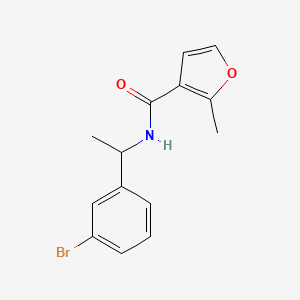
![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)
